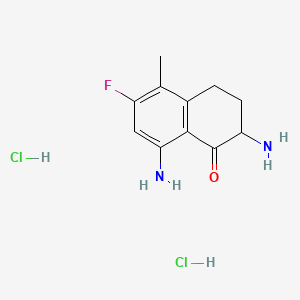

Exatecan Intermediate 4 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C11H15Cl2FN2O |

|---|---|

Molecular Weight |

281.15 g/mol |

IUPAC Name |

2,8-diamino-6-fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one;dihydrochloride |

InChI |

InChI=1S/C11H13FN2O.2ClH/c1-5-6-2-3-8(13)11(15)10(6)9(14)4-7(5)12;;/h4,8H,2-3,13-14H2,1H3;2*1H |

InChI Key |

LIONDNIEZAYMRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C2=C1CCC(C2=O)N)N)F.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Exatecan Intermediate 4 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan Intermediate 4 dihydrochloride, with the chemical name 2,8-diamino-6-fluoro-5-methyl-3,4-dihydro-1(2H)-naphthalenone dihydrochloride, is a crucial building block in the convergent synthesis of Exatecan. Exatecan is a potent topoisomerase I inhibitor used as a cytotoxic payload in antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics. Additionally, this document outlines a detailed, plausible experimental protocol for its synthesis, purification, and analysis, based on established methodologies for analogous compounds in the synthesis of Exatecan and related camptothecin derivatives.

Introduction

Exatecan, a hexacyclic analog of camptothecin, has emerged as a significant agent in oncology, primarily due to its potent inhibition of topoisomerase I, an enzyme critical for DNA replication and repair. Its application as a payload in ADCs, such as trastuzumab deruxtecan, has demonstrated remarkable clinical efficacy. The synthesis of Exatecan is a complex, multi-step process that typically employs a convergent strategy. This approach involves the separate synthesis of two key fragments: a substituted aminonaphthalene core and a chiral tricyclic lactone.

This compound constitutes a key component of the substituted aminonaphthalene core. A thorough understanding of its chemical properties and synthetic route is paramount for the efficient and scalable production of Exatecan and the development of novel ADCs. This guide aims to provide researchers and drug development professionals with a detailed technical resource on this critical intermediate.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. This information is critical for its handling, storage, and use in subsequent synthetic steps.

| Property | Value | Reference |

| Chemical Name | 2,8-diamino-6-fluoro-5-methyl-3,4-dihydro-1(2H)-naphthalenone dihydrochloride | [1] |

| Molecular Formula | C₁₁H₁₅Cl₂FN₂O | [1] |

| Molecular Weight | 281.16 g/mol | [1] |

| CAS Number | 2436720-50-0 | [1] |

| Appearance | Solid | |

| Storage Conditions | Store at 4°C, protect from light. |

Synthesis of this compound: A Proposed Experimental Protocol

3.1. Synthetic Workflow

The synthesis of the aminonaphthalene core of Exatecan typically starts from readily available materials like 3-fluoro-4-methylaniline.[2] The overall workflow involves a series of standard organic transformations to build the desired substituted tetralone structure.

Caption: Proposed synthetic workflow for this compound.

3.2. Detailed Experimental Procedures

Disclaimer: This is a proposed protocol based on analogous reactions and should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of N-(3-fluoro-4-methylphenyl)acetamide

-

To a stirred solution of 3-fluoro-4-methylaniline in a suitable solvent (e.g., dichloromethane), add pyridine at 0 °C.

-

Slowly add acetic anhydride to the mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Upon completion (monitored by TLC), quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-(3-fluoro-4-methylphenyl)acetamide.

Step 2: Synthesis of 4-(4-acetamido-2-fluoro-5-methylphenyl)-4-oxobutanoic acid

-

To a suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add succinic anhydride at 0 °C.

-

Add a solution of N-(3-fluoro-4-methylphenyl)acetamide in the same solvent dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the product.

Step 3: Synthesis of 8-Acetamido-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one

-

Dissolve 4-(4-acetamido-2-fluoro-5-methylphenyl)-4-oxobutanoic acid in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the reaction is complete.

-

Filter the catalyst and concentrate the filtrate.

-

Treat the resulting residue with a cyclizing agent such as polyphosphoric acid at an elevated temperature.

-

Cool the reaction mixture and pour it onto ice.

-

Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

Step 4: Synthesis of 8-Acetamido-6-fluoro-5-methyl-2-nitro-3,4-dihydronaphthalen-1(2H)-one

-

Dissolve 8-acetamido-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the temperature below 5 °C.

-

Stir the reaction for a few hours at low temperature.

-

Pour the reaction mixture onto ice and collect the precipitated product by filtration.

-

Wash the solid with water and dry to obtain the nitrated product.

Step 5: Synthesis of 2-Amino-8-acetamido-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one

-

Dissolve the nitrated compound in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere until the reduction of the nitro group is complete.

-

Filter the catalyst and concentrate the filtrate to obtain the amino compound.

Step 6: Synthesis of this compound

-

Reflux the 2-amino-8-acetamido-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one in aqueous hydrochloric acid to hydrolyze the acetamide group.

-

After completion, cool the reaction mixture and neutralize it with a base to precipitate the free diamine.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Dissolve the crude product in a suitable solvent (e.g., diethyl ether or methanol) and bubble hydrogen chloride gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the dihydrochloride salt.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Analytical Method | Expected Observations |

| ¹H NMR | Peaks corresponding to the aromatic and aliphatic protons of the tetralone structure, with appropriate chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbon and the aromatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the free base or a fragment pattern consistent with the structure. |

| HPLC | A single major peak indicating the purity of the compound. |

| Elemental Analysis | Percentages of C, H, N, Cl, and F consistent with the molecular formula C₁₁H₁₅Cl₂FN₂O. |

Role in Exatecan Synthesis

This compound serves as the "eastern" fragment in the convergent synthesis of Exatecan. It is condensed with the "western" chiral tricyclic lactone fragment to form the hexacyclic core of the final drug.

Caption: Convergent synthesis strategy for Exatecan.

The amino groups of Intermediate 4 are crucial for the formation of the final ring system of Exatecan. The dihydrochloride salt form ensures better stability and handling of this key intermediate.

Conclusion

This compound is a vital synthetic precursor to the potent anticancer agent Exatecan. This technical guide has provided a comprehensive summary of its chemical properties and a detailed, plausible experimental protocol for its synthesis and analysis. A thorough understanding of the chemistry of this intermediate is essential for researchers and professionals in the field of drug development, particularly those focused on the synthesis of camptothecin analogs and the construction of antibody-drug conjugates. The provided information aims to facilitate further research and development in this critical area of oncology.

References

The Elucidation of Exatecan Intermediate 4 Dihydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, is a key component in the development of targeted cancer therapies, most notably as the cytotoxic payload in antibody-drug conjugates (ADCs). The synthesis of this complex molecule involves a multi-step process with several key intermediates. This technical guide focuses on Exatecan Intermediate 4 dihydrochloride, an important precursor in the synthetic pathway to Exatecan (DX-8951). While detailed spectroscopic data for the definitive structure elucidation of this specific intermediate is not extensively published, this document collates the available information and presents a likely synthetic context based on established methodologies for related compounds.

Core Properties of Exatecan Intermediate 4

Exatecan Intermediate 4, also referred to as Compound 14f, is a crucial building block in the construction of the final Exatecan molecule.[1][2][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| Systematic Name | Not Available | |

| Common Name | Exatecan Intermediate 4; Compound 14f | [1][2] |

| Molecular Formula | C₁₁H₁₄ClFN₂O | [3] |

| Molecular Weight | 244.70 g/mol | [3] |

| Form | Dihydrochloride salt | [1][4] |

Inferred Synthetic Pathway and Experimental Considerations

The synthesis of Exatecan and its analogues typically follows a convergent approach, involving the preparation of key heterocyclic fragments that are later coupled.[5][6] While a specific, detailed experimental protocol for the synthesis of Exatecan Intermediate 4 is not publicly available, a plausible synthetic route can be inferred from the well-documented synthesis of other key intermediates, such as Exatecan Intermediate 2.[5][7]

The following workflow outlines a generalized synthetic approach that could lead to the formation of an intermediate with the molecular characteristics of Exatecan Intermediate 4. This proposed pathway is based on common organic chemistry transformations used in the synthesis of similar heterocyclic compounds.

Caption: Proposed synthetic workflow for Exatecan Intermediate 4.

Methodologies for Structure Elucidation

The definitive structure of a novel intermediate like this compound would be elucidated using a combination of modern analytical techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): Would be used to determine the number of different types of protons, their chemical environment, and their proximity to other protons. Key parameters to be analyzed would include chemical shifts (δ), integration (number of protons), and coupling constants (J).

-

¹³C NMR (Carbon NMR): Would identify the number of non-equivalent carbon atoms and provide information about their hybridization and chemical environment.

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between protons and carbons, allowing for the unambiguous assembly of the molecular framework.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Would be employed to determine the exact molecular weight and, consequently, the precise molecular formula of the intermediate.

-

Tandem Mass Spectrometry (MS/MS): Would provide information about the fragmentation pattern of the molecule, offering valuable clues about its substructures.

Infrared (IR) Spectroscopy

-

IR spectroscopy would be used to identify the presence of key functional groups in the molecule, such as C=O (carbonyl), N-H, and C-F bonds, by detecting their characteristic vibrational frequencies.

X-Ray Crystallography

-

If a suitable single crystal of the compound can be obtained, X-ray crystallography would provide the most definitive three-dimensional structure, including bond lengths, bond angles, and stereochemistry.

Conclusion

While a comprehensive, publicly available dataset for the complete structure elucidation of this compound is currently lacking, its identity as a key precursor in the synthesis of Exatecan is established.[8][9] The analytical methodologies described herein represent the standard and essential tools that would be employed by researchers in the field of medicinal and process chemistry to definitively characterize this and other novel chemical entities. Further research and publication are anticipated to provide more detailed insights into the specific spectroscopic and structural properties of this important intermediate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. amsbio.com [amsbio.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

The Pivotal Role of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione in Exatecan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, semi-synthetic analog of camptothecin, a natural topoisomerase I inhibitor.[1] Its enhanced water solubility and stability of the active lactone ring have made it a critical component in oncology, particularly as the cytotoxic payload in the antibody-drug conjugate (ADC), Trastuzumab deruxtecan.[1] The synthesis of Exatecan is a complex, multi-step process, typically employing a convergent strategy. This approach involves the independent synthesis of two key fragments that are later combined to form the core structure of the drug.[2]

This technical guide focuses on a crucial component of this synthesis: the chiral tricyclic lactone, (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione . While often referred to by various non-standardized names such as "Exatecan Intermediate 4" or "EXA-trione" by chemical suppliers, its systematic name defines its unambiguous structure and pivotal role. This intermediate provides the complete ABC-ring system of the camptothecin core and is condensed with a substituted amino-tetralone derivative in the final stages of the synthesis to yield the hexacyclic Exatecan molecule.[3][4]

The Convergent Synthesis of Exatecan: Role of the Tricyclic Lactone Intermediate

The convergent synthesis of Exatecan mesylate hinges on the preparation of two advanced intermediates:

-

The Tricyclic Lactone Core: (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (referred to as EXA-trione for brevity).

-

The Substituted Amino-Tetralone: A complex aniline derivative that forms the remaining rings of the Exatecan structure (referred to as EXA-aniline ).[4]

The key advantage of this convergent approach is that it allows for the parallel and efficient synthesis of these complex fragments, maximizing the overall yield and simplifying purification processes compared to a linear synthesis.[2]

The core of the final assembly is the condensation of EXA-trione with EXA-aniline. This reaction, typically carried out in toluene with an acid catalyst like pyridinium p-toluenesulfonate (PPTS), forms the complete hexacyclic structure of Exatecan.[4] Subsequent deprotection steps then yield the final active pharmaceutical ingredient.[3]

Synthesis of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione)

The synthesis of the tricyclic lactone intermediate is a critical step that establishes the necessary stereochemistry for the final drug's efficacy. One documented method involves the hydrolysis of a pyranoindolizine acetal precursor.[3]

Experimental Protocols

Synthesis of (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

The following protocol is based on a representative synthetic method.[3][5] Researchers should consult original literature and patents for specific, optimized conditions.

Reaction: Hydrolysis of a pyranoindolizine acetal precursor.

Reagents & Materials:

-

Pyranoindolizine acetal precursor (e.g., Compound of Formula 4 as described in some literature)[5]

-

Dichloromethane (CH₂Cl₂)

-

2M Sulfuric Acid (H₂SO₄) or 90% Trifluoroacetic Acid (TFA)[3][5]

-

Saturated brine solution

-

Isopropanol (for recrystallization)

Procedure:

-

Dissolve the pyranoindolizine acetal precursor (e.g., 4.3 g, 100 mmol) in dichloromethane (200 ml).[5]

-

Add an equal volume of 2M sulfuric acid (200 ml).[5]

-

Stir the biphasic mixture vigorously at room temperature for 2 hours.[5]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a saturated brine solution, then dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Remove the solvent (dichloromethane) under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from isopropanol to obtain the purified (S)-tricyclic lactone product.[5]

Quantitative Data

The efficiency of the synthesis and condensation steps is crucial for the overall yield of Exatecan. The following table summarizes key quantitative data for the synthesis of the tricyclic intermediate.

| Parameter | Value | Reference |

| Intermediate Name | (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [5] |

| CAS Number | 110351-94-5 | [5] |

| Molecular Formula | C₁₃H₁₃NO₅ | |

| Molecular Weight | 263.25 g/mol | |

| Appearance | Light yellow solid | [5] |

| Melting Point | 172-174 °C | [5] |

| Optical Rotation | [α]D¹⁵ +115.6° (c=0.5, chloroform) | [5] |

| Yield | 57% | [5] |

Conclusion

(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is a cornerstone intermediate in the convergent synthesis of Exatecan. Its efficient and stereoselective preparation is a critical determinant of the overall success of the manufacturing process. A thorough understanding of its synthesis, purification, and role in the subsequent condensation reaction is essential for professionals engaged in the development and production of Exatecan-based therapeutics. The convergent strategy, enabled by the preparation of this key tricyclic lactone, represents an elegant and effective approach to constructing this complex and medically important molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Portico [access.portico.org]

- 4. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 5. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

Exatecan Intermediate 4 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Exatecan Intermediate 4 dihydrochloride, a key component in the synthesis of the potent topoisomerase I inhibitor, Exatecan. Exatecan, a derivative of camptothecin, is a critical payload in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3] This document details the chemical properties, synthesis, and analysis of this compound, offering valuable insights for researchers and professionals in the field of oncology drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| Compound Name | Exatecan Intermediate 4 | [5] |

| CAS Number (Free Base) | 2436720-50-0 | [5] |

| Molecular Formula (Exatecan) | C₂₄H₂₂FN₃O₄ | [7] |

| Molecular Weight (Exatecan) | 435.45 g/mol | [7] |

Synthesis of Exatecan and its Intermediates

The synthesis of Exatecan is a complex process that can be achieved through various strategies, including linear and convergent approaches.[2][3] A convergent synthesis, which involves the preparation of key intermediates that are later combined, is a common and efficient method.[8]

Convergent Synthesis Overview

A typical convergent synthesis of Exatecan involves the preparation of two main fragments:

-

A substituted aminonaphthalene core: This portion of the molecule forms a key part of the final pentacyclic structure.[8]

-

A chiral tricyclic lactone: This component is crucial for the biological activity of Exatecan, with the stereochemistry at the C4 position being particularly important.[8]

Exatecan Intermediate 4 is a precursor in the formation of one of these key fragments. The synthesis generally involves a series of reactions, including Friedel-Crafts acylation, reduction, and cyclization steps.[2][9]

Experimental Protocol: A Generalized Synthetic Approach

The following protocol outlines a generalized multi-step synthesis that leads to the core structure of Exatecan, involving intermediates similar to Exatecan Intermediate 4.

Step 1: Friedel-Crafts Acylation

-

Objective: To form a key carbon-carbon bond and introduce a keto-acid functionality.

-

Procedure: A substituted toluene derivative, such as 2-fluorotoluene, is reacted with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in an appropriate solvent (e.g., dichloromethane). The reaction is typically initiated at a low temperature (0 °C) and then allowed to warm to room temperature.[2][3]

-

Work-up: The reaction is quenched with an ice/acid mixture, and the product is extracted with an organic solvent.

Step 2: Reduction

-

Objective: To reduce the ketone group formed in the previous step.

-

Procedure: The product from the Friedel-Crafts acylation is subjected to reduction. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2]

-

Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the reduced product.

Step 3 & Onwards: Further Modifications and Cyclizations

-

Subsequent steps involve further functional group manipulations, nitration, and cyclization reactions to build the complex heterocyclic ring system of Exatecan.[9] These steps ultimately lead to the formation of key intermediates which are then coupled to form the final Exatecan molecule.

Analytical Methods

The purity and identity of Exatecan and its intermediates are critical for their use in pharmaceutical development. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard analytical techniques employed for this purpose.[8][10]

Experimental Protocol: HPLC-MS/MS Analysis

-

Objective: To determine the purity and confirm the identity of Exatecan intermediates.

-

Sample Preparation: Samples are typically prepared by protein precipitation when in a biological matrix, followed by dissolution in a suitable solvent.[10]

-

Chromatography: A reverse-phase C18 column is commonly used for separation, with a gradient elution of mobile phases such as acetonitrile and water containing a small amount of formic acid to improve peak shape and ionization.[10]

-

Detection: A triple-quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for the analyte and an internal standard.[10]

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its potent anticancer activity by inhibiting DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[3][11][12]

-

Topoisomerase I Function: This enzyme relieves torsional stress in DNA by creating transient single-strand breaks.[11]

-

Exatecan's Role: Exatecan stabilizes the covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex".[3][11]

-

Consequence: This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these breaks, they are converted into lethal double-strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.[3]

Visualizations

Signaling Pathway

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

Experimental Workflow

Caption: Workflow for HPLC-MS/MS analysis of Exatecan intermediates.

Logical Relationship

Caption: Logical flow of Exatecan synthesis highlighting key intermediates.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. amsbio.com [amsbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Portico [access.portico.org]

- 10. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]

Exatecan Intermediate 4 Dihydrochloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Exatecan Intermediate 4 dihydrochloride, a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document outlines its chemical properties, provides detailed experimental protocols, and explores the broader context of Exatecan's mechanism of action, associated signaling pathways, and drug development workflows.

Core Compound Data: Exatecan Intermediate 4 Salts

Exatecan Intermediate 4 is a crucial precursor in the multi-step synthesis of Exatecan. It is important to distinguish between its two common salt forms, the monohydrochloride and the dihydrochloride, as they possess different molecular weights and formulas.

| Property | Exatecan Intermediate 4 Hydrochloride (1:1) | This compound |

| Synonym | 2,8-Diamino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one hydrochloride | 2,8-Diamino-6-fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one dihydrochloride |

| CAS Number | 2436720-50-0 | Not explicitly defined in searches |

| Molecular Formula | C₁₁H₁₄ClFN₂O | C₁₁H₁₅Cl₂FN₂O |

| Molecular Weight | 244.70 g/mol | 281.15 g/mol |

Synthesis of Exatecan Intermediate 4

A representative synthetic approach to a related aminotetralone core, a key component of Exatecan, involves the following conceptual steps:

-

Functionalization of a Phenylacetic Acid Derivative: The synthesis often commences with a substituted phenylacetic acid which undergoes a series of reactions including nitration, reduction of the nitro group to an amine, and protection of the amine.

-

Cyclization: The functionalized intermediate is then cyclized to form the tetralone ring system.

-

Further Functionalization: Subsequent steps involve the introduction of the second amino group and other necessary functionalities.

-

Deprotection and Salt Formation: Finally, deprotection of the amino groups followed by treatment with hydrochloric acid yields the desired hydrochloride salt.

Experimental Protocols

The following are representative experimental protocols relevant to the study of Exatecan and its mechanism of action.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay is fundamental to characterizing the activity of Exatecan and other topoisomerase I inhibitors.

Objective: To determine the ability of a test compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)

-

Exatecan (or other test compounds) dissolved in DMSO

-

Stop Solution/Loading Dye (e.g., 2.5% SDS, 25% glycerol, 0.125% bromophenol blue)

-

1% Agarose gel in 1x TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Nuclease-free water

Procedure:

-

On ice, prepare a 20 µL reaction mixture in a microcentrifuge tube containing:

-

2 µL of 10x Topoisomerase I Assay Buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.25 µg)

-

1 µL of Exatecan at various concentrations (or DMSO for control)

-

x µL of nuclease-free water to bring the volume to 19 µL

-

-

Add 1 µL of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.

-

Load the entire reaction mixture into the wells of a 1% agarose gel.

-

Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

-

Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

Analysis of Results:

-

No Enzyme Control: A single, fast-migrating band of supercoiled DNA.

-

Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA, with potentially some nicked circular DNA.

-

Inhibitor-Treated Samples: Inhibition of topoisomerase I activity will result in a dose-dependent increase in the intensity of the supercoiled DNA band and a decrease in the relaxed DNA band.

Mechanism of Action and Signaling Pathways

Exatecan is a potent topoisomerase I inhibitor. Its mechanism of action and the subsequent cellular responses are complex and involve the activation of DNA damage response pathways.

Topoisomerase I Inhibition

Topoisomerase I is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. Exatecan exerts its cytotoxic effect by binding to the covalent binary complex formed between topoisomerase I and DNA. This binding stabilizes the complex, preventing the re-ligation of the DNA strand. The collision of the replication fork with this stabilized "cleavable complex" leads to the conversion of the single-strand break into a highly cytotoxic double-strand break.

DNA Damage Response Pathway

The formation of DNA double-strand breaks triggers a cellular signaling cascade known as the DNA Damage Response (DDR). A key player in this response is the ATR (Ataxia Telangiectasia and Rad3-related) kinase.

Upon the formation of double-strand breaks, ATR is activated and, in turn, phosphorylates and activates the checkpoint kinase 1 (CHK1). Activated CHK1 orchestrates a cell cycle arrest, typically at the G2/M phase, to provide time for the cell to repair the DNA damage. If the damage is too extensive to be repaired, the apoptotic cascade is initiated, leading to programmed cell death.

Preclinical Drug Development Workflow

The preclinical development of a topoisomerase I inhibitor like Exatecan involves a series of in vitro and in vivo studies to assess its efficacy and safety.

The workflow begins with in vitro studies to confirm the compound's inhibitory activity against topoisomerase I and to assess its cytotoxicity against a panel of cancer cell lines. Mechanistic studies are then conducted to elucidate the cellular pathways affected by the compound. Promising candidates proceed to in vivo evaluation in animal models, typically tumor xenografts, to determine their anti-tumor efficacy. Pharmacokinetic studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, while toxicology studies assess its safety profile. The data from these studies inform the lead optimization process and the final selection of a clinical candidate.

An In-Depth Technical Guide to the Synthesis of Exatecan

For Researchers, Scientists, and Drug Development Professionals

Exatecan, a potent topoisomerase I inhibitor, is a key cytotoxic payload in antibody-drug conjugates (ADCs) and a subject of significant interest in oncology research. Its complex hexacyclic structure necessitates a multi-step synthesis, which can be approached through various strategies. This technical guide provides a detailed overview of the primary synthetic pathways for Exatecan, focusing on both linear and convergent approaches. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic workflows to support research and development efforts.

Synthetic Strategies: Linear and Convergent Approaches

The synthesis of Exatecan can be achieved through two main strategies: a linear synthesis and a convergent synthesis.[1]

-

Linear Synthesis: This approach involves the sequential modification of a starting aromatic compound through a series of reactions to build the hexacyclic core of Exatecan.

-

Convergent Synthesis: This strategy involves the independent synthesis of two key intermediates, which are then coupled together in the later stages to form the final product.[2][3] This approach is often favored for its efficiency and flexibility.[2]

Convergent Synthesis Pathway

The convergent synthesis of Exatecan is a widely adopted strategy that involves the preparation of two key fragments: a functionalized aminonaphthalene core and a chiral tricyclic lactone. These intermediates are then condensed to form the hexacyclic structure of Exatecan.[4]

Synthesis of the Aminonaphthalene Core (Exatecan Intermediate 2)

A common route to the aminonaphthalene core begins with 3-fluoro-4-methylaniline and proceeds through a series of well-established organic transformations.[3][4]

1. Acylation of 3-Fluoro-4-methylaniline: The synthesis commences with the protection of the amino group of 3-fluoro-4-methylaniline by acylation with acetic anhydride.[4]

2. Bromination: A bromine atom is then introduced to the aromatic ring at a specific position.[3]

3. Suzuki-Miyaura Cross-Coupling: This key step introduces an isoindoline-1,3-dione moiety via a palladium-catalyzed cross-coupling reaction.[3]

4. Acid-Mediated Rearrangement: The final step to yield the aminonaphthalene core, Exatecan Intermediate 2 hydrochloride, involves a rearrangement reaction mediated by an acid like hydrochloric acid in methanol.[3]

Experimental Protocol: Synthesis of Exatecan Intermediate 2

| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) | Analytical Method |

| 1 | Acylation | 3-Fluoro-4-methylaniline, Acetic Anhydride, Pyridine, 15–30°C, 1–2 hours.[3][4] | - | - | - |

| 2 | Bromination | Acetylated product from Step 1, Brominating agent.[3] | - | - | - |

| 3 | Suzuki-Miyaura Cross-Coupling | Product from Step 2, Isoindoline-1,3-dione derivative, Pd(PPh₃)₄ (5–10 mol%), THF, 60–80°C, 6–8 hours.[3] | - | - | - |

| 4 | Acid-Mediated Rearrangement | Product from Step 3, HCl in Methanol.[3] | 27.8 (overall for 4 steps)[4] | 99.3 - 99.7[4] | HPLC[4] |

Note: Detailed quantitative data for individual steps is often proprietary. The overall yield and purity for the 4-step synthesis of Exatecan Intermediate 2 hydrochloride are reported.

Purification: The crude product from each step can be purified by standard techniques such as recrystallization or column chromatography.[4]

Diagram: Synthesis of Aminonaphthalene Core

Caption: Synthetic workflow for the aminonaphthalene core of Exatecan.

Synthesis of the Chiral Tricyclic Lactone

The second key intermediate is the enantiomerically pure (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione. The stereochemistry of this component is crucial for the biological activity of Exatecan.[4]

Experimental Protocol: Synthesis of Chiral Tricyclic Lactone

| Parameter | Value |

| Starting Material | A suitable precursor as described in scientific literature.[4] |

| Reaction | Acid-catalyzed cyclization.[5] |

| Reagents and Conditions | Starting material dissolved in dichloromethane, treated with 2M sulfuric acid, stirred at room temperature for 2 hours.[4] |

| Work-up and Purification | The organic layer is separated, washed with saturated brine, dried, and the solvent is removed. The crude product is recrystallized from isopropanol.[4] |

| Yield | 57%[5] |

| Purity | High purity, suitable for subsequent steps. |

Diagram: Synthesis of Chiral Tricyclic Lactone

Caption: Workflow for the synthesis of the chiral tricyclic lactone intermediate.

Linear Synthesis Pathway

The linear synthesis of Exatecan typically begins with the Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride.[1]

1. Friedel-Crafts Acylation: This reaction forms 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid.[1]

2. Reduction: The ketone group in the resulting acid is reduced.[1]

3. Esterification: The carboxylic acid is then converted to its methyl ester.[2]

4. Nitration: A nitro group is introduced to the aromatic ring.[2]

5. Hydrolysis: The methyl ester is hydrolyzed back to a carboxylic acid.[2]

6. Intramolecular Cyclization: The arylbutyric acid undergoes an intramolecular Friedel-Crafts acylation to form a tetralone.[2]

7. Formation of the Aminotetralin Intermediate: This involves a multi-step process including reduction of the ketone and nitro group.[2]

8. Condensation: The aminotetralin intermediate is condensed with the chiral tricyclic lactone.[2]

9. Deprotection and Salt Formation: Finally, any protecting groups are removed, and the mesylate salt of Exatecan is formed.[2]

Experimental Protocol: Linear Synthesis of Exatecan

| Step | Reaction | Key Reagents |

| 1 | Friedel-Crafts Acylation | 2-Fluorotoluene, Succinic anhydride, AlCl₃.[1] |

| 2 | Reduction | 4-(4-fluoro-3-methylphenyl)-4-oxobutyric acid, Pd/C, H₂.[1] |

| 3 | Esterification | 4-(4-fluoro-3-methylphenyl)butanoic acid, Methanol, SOCl₂.[2] |

| 4 | Nitration | Methyl 4-(4-fluoro-3-methylphenyl)butanoate, KNO₃/H₂SO₄.[2] |

| 5 | Hydrolysis | Methyl 4-(4-fluoro-2-nitro-5-methylphenyl)butanoate, NaOH.[2] |

| 6 | Intramolecular Cyclization | 4-(4-fluoro-2-nitro-5-methylphenyl)butanoic acid, Polyphosphoric acid.[2] |

| 7 | Aminotetralin Formation | Tetralone intermediate, involves reduction of ketone and nitro group.[2] |

| 8 | Condensation | Aminotetralin derivative, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, PPTS, Toluene, o-cresol.[2] |

| 9 | Deprotection & Salt Formation | Protected Exatecan precursor, Methanesulfonic acid.[2] |

Diagram: Linear Synthesis Pathway of Exatecan

References

A Deep Dive into the Core: An In-depth Technical Guide to the Discovery and History of Exatecan Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, semi-synthetic, and water-soluble analog of the natural product camptothecin.[1][2] As a formidable topoisomerase I inhibitor, it has carved a significant niche in oncology, most notably as the cytotoxic payload in the antibody-drug conjugate (ADC) Trastuzumab deruxtecan (Enhertu®).[1][2] The intricate hexacyclic structure of Exatecan necessitates a sophisticated, multi-step synthesis, the success of which is critically dependent on the efficient preparation of its key intermediates.[1] This technical guide provides a comprehensive exploration of the discovery, history, and synthetic pathways of Exatecan's core intermediates. It offers detailed experimental methodologies, quantitative data, and visual representations of the critical chemical and biological processes involved, serving as a valuable resource for professionals in the field of drug development.

From Traditional Medicine to Targeted Therapy: A Historical Perspective

The journey of Exatecan begins with the discovery of camptothecin in 1966 by Monroe E. Wall and Mansukh C. Wani.[2] This pentacyclic quinoline alkaloid was first isolated from the bark of the Camptotheca acuminata tree, a plant with a history in traditional Chinese medicine.[2] Despite demonstrating significant anti-tumor activity, camptothecin's clinical utility was hampered by its poor water solubility and the instability of its crucial lactone ring at physiological pH.[1][2] These limitations spurred decades of research into synthetic analogs with improved pharmacological profiles.[2] Extensive structure-activity relationship (SAR) studies led to the development of Exatecan as a second-generation topoisomerase I inhibitor with enhanced water solubility and potent, targeted activity against cancer cells.[2] A key advantage of Exatecan is that it is an intrinsically active compound, not requiring metabolic activation.[3]

Core Synthetic Strategy: A Convergent Approach

The total synthesis of Exatecan is most efficiently achieved through a convergent strategy.[1][4] This approach involves the separate preparation of two key fragments: a functionalized aminonaphthalene core and a chiral tricyclic lactone, often referred to as "EXA-trione".[1][5] These intermediates are then coupled in a critical condensation step to construct the final hexacyclic framework of Exatecan.[1] This method allows for greater flexibility and efficiency compared to a linear synthesis.

Below is a generalized workflow of the convergent synthesis of Exatecan.

Key Intermediates and Their Synthesis

The Aminonaphthalene Core (EXA-aniline)

A common and well-documented route to the functionalized aminonaphthalene core, termed "EXA-aniline," begins with the readily available 3-fluoro-4-methylaniline.[1] The synthesis involves a sequence of fundamental organic transformations designed to build the necessary functionality for the subsequent condensation reaction.

Experimental Protocol: Synthesis of a Key Aminonaphthalene Intermediate

This protocol outlines a representative synthesis of an aminonaphthalene intermediate.

-

Step 1: Acylation of 3-Fluoro-4-methylaniline : To protect the amino group, 3-fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine. The reaction is typically maintained at a temperature between 15–30°C for 1-2 hours.[1]

-

Step 2: Bromination : The acetylated product from the previous step undergoes bromination to introduce a bromine atom at a specific position on the aromatic ring.[6]

-

Step 3: Heck Coupling and Hydrogenation : The bromide is coupled with 3-butenoic acid under Heck conditions (e.g., Pd(OAc)2/P(o-tol)3). The resulting mixture of alkene isomers is then hydrogenated to yield the saturated carboxylic acid intermediate.[6]

-

Step 4: Intramolecular Cyclization : The carboxylic acid is activated with trifluoroacetic acid and trifluoroacetic anhydride (TFA/TFAA), which initiates an intramolecular Friedel-Crafts acylation to form a tetrahydronapthalenone ring system.[6]

-

Step 5: Further Functionalization and Deprotection : The carbocycle undergoes a series of reactions including nitration and reduction to install the required amino groups. Selective deacetylation, for instance with hot aqueous HCl, provides the final "EXA-aniline" intermediate, ready for condensation.[6]

The Chiral Tricyclic Lactone (EXA-trione)

A critical component for the synthesis and biological activity of Exatecan is the enantiomerically pure tricyclic lactone, (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, also known as EXA-trione.[1][7] The stereochemistry at the C4 position is crucial for the potent topoisomerase I inhibitory activity of the final drug.[1]

Experimental Protocol: Synthesis of (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione)

This protocol describes the synthesis of the key chiral lactone intermediate.

-

Objective : To synthesize the key chiral lactone intermediate.

-

Procedure : A suitable precursor compound (4.3 g, 100 mmol) is dissolved in 200 ml of dichloromethane and treated with 200 ml of 2M sulfuric acid. The mixture is stirred at room temperature for 2 hours.[8]

-

Work-up and Purification : The organic layer is separated, washed with saturated brine, and dried. The solvent is removed under reduced pressure. The crude product is then recrystallized from isopropanol to yield the pure S-tricyclic lactone.[8]

Condensation and Final Steps

The final stages of the Exatecan synthesis involve the condensation of the two key intermediates followed by deprotection and salt formation.

Experimental Protocol: Condensation and Deprotection

-

Step 1: Condensation : The EXA-aniline is condensed with the EXA-trione. This reaction is a Friedländer-type annulation and is carried out in toluene containing o-cresol, in the presence of an acid catalyst such as pyridinium p-toluenesulfonate (PPTS). The reaction is typically heated at a temperature in the range of 90 to 130 °C for 16 hours or longer.[9]

-

Step 2: Deprotection and Salt Formation : The resulting compound, which may contain protecting groups, is deprotected using methanesulfonic acid (MsOH) to yield Exatecan mesylate.[9] The diastereomers are then often separated by fractional crystallization.[10]

Quantitative Data Summary

The efficiency of a synthetic route is best assessed through quantitative data. The following tables summarize reported yields for key Exatecan intermediates and the in vitro cytotoxicity of Exatecan against various cancer cell lines.

| Intermediate | Starting Material | Key Reagents | Reported Yield | Reference(s) |

| Acetylated 3-fluoro-4-methylaniline | 3-fluoro-4-methylaniline | Acetic anhydride, pyridine | High | [1] |

| (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione) | Precursor compound | Dichloromethane, 2M sulfuric acid | 57% | [8] |

| Exatecan core structure (mixture of diastereomers) | EXA-aniline, EXA-trione | PPTS, toluene, o-cresol | Not specified | [6] |

| Cell Line | Cancer Type | IC50 (ng/mL) | Reference(s) |

| Esophageal Cancer | Esophageal | 30.8 | [7] |

| Gastric Cancer | Gastric | 48.2 | [7] |

| Colorectal Cancer | Colorectal | 43.6 | [7] |

| Breast Cancer | Breast | 70.6 | [7] |

| SK-BR-3 (HER2-positive) | Breast | ~0.04 nM* | [11] |

Note: The IC50 value for SK-BR-3 cells is for an Exatecan-based ADC (T-DXd) and is presented in nM.

Mechanism of Action and Cellular Pathways

Exatecan exerts its cytotoxic effects by inhibiting DNA topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription.[1][12]

-

Enzyme Binding and Complex Formation : Topoisomerase I creates a transient single-strand break in the DNA, forming a covalent intermediate known as the topoisomerase I-DNA cleavage complex (TOP1cc).[13]

-

Stabilization of the Cleavage Complex : Exatecan intercalates at the interface of this complex, stabilizing it and preventing the re-ligation of the DNA strand.[13]

-

Induction of DNA Damage : The persistence of these stabilized TOP1cc leads to collisions with the DNA replication machinery, converting the single-strand breaks into irreversible and lethal double-strand breaks.[13]

-

Cell Cycle Arrest and Apoptosis : The accumulation of DNA double-strand breaks triggers a DNA damage response (DDR), leading to cell cycle arrest and ultimately inducing programmed cell death (apoptosis).[4][13]

The DNA damage response pathway activated by Exatecan-induced double-strand breaks is a complex signaling cascade.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

- 9. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione [chembk.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Pivotal Role of Dihydrochloride Salt in the Synthesis and Purification of Exatecan Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent topoisomerase I inhibitor, is a key cytotoxic payload in the development of next-generation antibody-drug conjugates (ADCs). The complex multi-step synthesis of this hexacyclic camptothecin analog necessitates precise control over the physicochemical properties of its synthetic intermediates. The use of dihydrochloride salts for certain amine-containing intermediates, such as Exatecan Intermediate 2 and Exatecan Intermediate 4, is a critical strategy to enhance solubility, stability, and facilitate purification. This technical guide provides an in-depth analysis of the function of the dihydrochloride salt form in the synthesis of Exatecan intermediates, supported by experimental protocols, quantitative data, and process visualizations.

The Strategic Advantage of Dihydrochloride Salt Formation

In the synthesis of complex pharmaceutical molecules like Exatecan, intermediates often possess challenging physicochemical properties, such as poor solubility in common organic solvents and instability. The conversion of basic amine functionalities within these intermediates to their dihydrochloride salts offers several significant advantages that streamline the manufacturing process and improve the quality of the final product.

Enhanced Solubility

A primary function of converting Exatecan intermediates to their dihydrochloride salt form is the significant improvement in solubility, particularly in polar solvents. This is crucial for subsequent reaction steps and for the preparation of solutions for purification and analysis. For instance, Exatecan Intermediate 2 (hydrochloride) exhibits markedly superior solubility in dimethyl sulfoxide (DMSO) compared to its free base form.[1] This enhanced solubility is critical for downstream applications, including conjugation to linker molecules in the synthesis of ADCs.

Improved Stability and Handling

The formation of a dihydrochloride salt protonates the basic nitrogen atoms in the intermediate molecules, rendering them less susceptible to degradation. This increased stability allows for easier handling and storage of the intermediates during the multi-step synthesis. Furthermore, the salt forms are often crystalline solids, which are easier to isolate, filter, and dry compared to potentially oily or amorphous free bases.

Facilitation of Purification

The differential solubility of the dihydrochloride salt compared to the free base and other impurities is a key principle exploited for purification. By converting the target amine-containing intermediate to its hydrochloride salt, it can be selectively precipitated from a solution containing non-basic impurities. This straightforward and effective purification method avoids the need for complex and often costly chromatographic techniques. This process typically involves dissolving the crude reaction mixture in a suitable organic solvent and then introducing hydrogen chloride (either as a gas or in a solvent) to induce the precipitation of the pure dihydrochloride salt of the desired intermediate.

Quantitative Data: A Comparative Analysis

The impact of dihydrochloride salt formation on the physicochemical properties of Exatecan intermediates is quantifiable. The following table summarizes the available data for Exatecan Intermediate 2, highlighting the dramatic increase in solubility upon conversion to its hydrochloride salt.

| Intermediate | Form | Solubility in DMSO | Reference |

| Exatecan Intermediate 2 | Free Base | <10 mg/mL | [1] |

| Exatecan Intermediate 2 | Hydrochloride | 100 mg/mL | [1] |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of key Exatecan intermediates where the hydrochloride salt form plays a crucial role.

Synthesis of Exatecan Intermediate 2 Hydrochloride

The synthesis of Exatecan Intermediate 2 hydrochloride is a multi-step process that begins with 3-fluoro-4-methylaniline. The final step of this synthesis involves an acid-mediated rearrangement to form the stable hydrochloride salt.[2]

Step 1: Acylation of 3-Fluoro-4-methylaniline

-

Objective: To protect the amino group.

-

Procedure: 3-Fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine. The reaction is typically conducted at 15-30°C for 1-2 hours.

-

Work-up and Purification: The reaction mixture is quenched with water, and the product is extracted with an organic solvent. The organic layers are then washed, dried, and concentrated. The crude product can be purified by recrystallization.[2]

Step 2: Bromination

-

Objective: To introduce a bromine atom at a specific position on the aromatic ring.

-

Procedure: The acetylated intermediate from the previous step is brominated using N-bromosuccinimide (NBS) in a mixed solvent system of dichloromethane and acetic acid. The reaction is maintained at a temperature between 5–35°C.[2]

Step 3: Cross-Coupling and Rearrangement to Hydrochloride Salt

-

Objective: To introduce the isoindoline-1,3-dione moiety and form the hydrochloride salt.

-

Procedure: A Suzuki-Miyaura cross-coupling reaction is performed using a palladium catalyst, such as Pd(PPh₃)₄, in a solvent like tetrahydrofuran (THF) at 60–80°C for 6–8 hours. The resulting compound then undergoes an acid-mediated rearrangement using hydrochloric acid in methanol to yield Exatecan Intermediate 2 as its hydrochloride salt.[2]

Visualizing the Process: Synthesis and Purification Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows in the synthesis and purification of Exatecan intermediates where the dihydrochloride salt plays a pivotal role.

Caption: A diagram illustrating the multi-step synthesis of Exatecan Intermediate 2 Hydrochloride.

Caption: A logical workflow demonstrating the purification of an amine intermediate using selective precipitation as its dihydrochloride salt.

Conclusion

The strategic use of dihydrochloride salts for key amine-containing intermediates is a cornerstone of an efficient and robust synthetic strategy for Exatecan. This approach provides significant advantages in terms of increased solubility, enhanced stability, and simplified purification. The ability to isolate intermediates as stable, crystalline solids facilitates handling and ensures high purity, which is paramount in the synthesis of potent pharmaceutical agents like Exatecan. The detailed protocols and workflows presented in this guide underscore the critical role of dihydrochloride salt formation in enabling the successful and scalable production of Exatecan for its use in advanced cancer therapies.

References

An In-depth Technical Guide on the Synthesis and Characterization of Exatecan Intermediate 4 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Exatecan Intermediate 4 dihydrochloride, a key component in the synthesis of the potent topoisomerase I inhibitor, Exatecan. While specific spectroscopic data for this particular intermediate is not widely published, this document compiles available information on its properties, the general synthetic routes for Exatecan, and detailed experimental protocols for related intermediates.

Introduction to Exatecan and its Intermediates

Exatecan is a semi-synthetic, water-soluble analog of camptothecin, a natural product with significant antitumor activity. It functions by inhibiting topoisomerase I, an enzyme crucial for DNA replication and transcription, leading to cell death in rapidly dividing cancer cells. The synthesis of Exatecan is a complex, multi-step process involving several key intermediates. Exatecan Intermediate 4 is one of these crucial building blocks.

Physicochemical Properties of Exatecan Intermediate 4

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄ClFN₂O | [1] |

| Molecular Weight | 244.70 g/mol | [1] |

| CAS Number | 2436720-50-0 | [1][2] |

Synthesis of Exatecan Intermediates: A General Overview

The total synthesis of Exatecan is typically a convergent process. This strategy involves the separate synthesis of two main fragments: a substituted aminonaphthalene core and a chiral tricyclic lactone. These fragments are then coupled and undergo further chemical transformations to yield the final Exatecan molecule. The synthesis of these intermediates requires precise control of reaction conditions to ensure high purity and yield.

A general workflow for the synthesis of an Exatecan intermediate is depicted below:

Caption: Generalized synthetic workflow for an Exatecan intermediate.

Experimental Protocol: Synthesis of a Key Exatecan Intermediate

While a specific protocol for this compound is not available, the following is a representative experimental protocol for the synthesis of a related key intermediate in the Exatecan synthesis pathway. This protocol is based on established synthetic routes for camptothecin analogs.[3][4][5][6]

Objective: To synthesize a functionalized quinoline derivative as a precursor to the core of Exatecan.

Materials:

-

Substituted 2-aminobenzaldehyde

-

Diethyl malonate

-

Piperidine

-

Diphenyl ether

-

Ethanol

-

Hydrochloric acid

Procedure:

-

Condensation: A mixture of the substituted 2-aminobenzaldehyde (1.0 eq), diethyl malonate (1.2 eq), and a catalytic amount of piperidine in ethanol is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After completion of the reaction, the solvent is removed under reduced pressure to yield the crude product.

-

Cyclization: The crude product is added to high-boiling solvent like diphenyl ether and heated to 250 °C for 30-60 minutes. This high temperature facilitates the thermal cyclization to form the quinoline ring system.

-

Purification: The reaction mixture is cooled to room temperature, and the solid product is collected by filtration. The crude solid is then washed with a non-polar solvent (e.g., hexane) to remove the diphenyl ether. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Salt Formation: To obtain the dihydrochloride salt, the purified intermediate is dissolved in a minimal amount of a suitable solvent (e.g., methanol) and treated with an excess of hydrochloric acid (e.g., as a solution in ether or isopropanol). The resulting precipitate is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Mechanism of Action of Exatecan

Exatecan exerts its cytotoxic effects by targeting DNA topoisomerase I.[7] This enzyme is responsible for relaxing supercoiled DNA during replication and transcription. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, which leads to the accumulation of single-strand breaks. When the DNA replication machinery encounters these breaks, they are converted into lethal double-strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.

The signaling pathway leading to apoptosis following Exatecan treatment is illustrated below:

Caption: Signaling pathway of Exatecan leading to apoptosis.

Conclusion

This compound is a vital component in the synthesis of the anticancer agent Exatecan. While detailed public spectroscopic data for this specific intermediate is scarce, understanding its role within the broader context of Exatecan's synthesis is crucial for researchers in the field. The provided general synthetic methodologies and the understanding of Exatecan's mechanism of action offer a solid foundation for drug development professionals working on novel cancer therapeutics. Further research and publication of detailed characterization data for such intermediates would be highly beneficial to the scientific community.

References

An In-depth Technical Guide to the Safety and Handling of Exatecan Intermediate 4 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Exatecan Intermediate 4 dihydrochloride, a key component in the synthesis of the potent anticancer agent Exatecan. Due to its cytotoxic nature as a camptothecin analog, stringent adherence to safety protocols is imperative to minimize exposure and ensure a safe laboratory environment. This document outlines the known hazards, personal protective equipment (PPE) requirements, and detailed procedures for handling, storage, spill management, and disposal.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its hazard classification based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and associated precautionary statements.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Table 2: GHS Pictograms and Signal Word

| Pictogram | Signal Word |

|

| Warning |

Safe Handling and Personal Protective Equipment (PPE)

Due to its cytotoxic potential, all handling of this compound should be performed in a designated area, such as a chemical fume hood or a Class II Biosafety Cabinet, to prevent inhalation of dust or aerosols.[1] A comprehensive personal protective equipment strategy is mandatory.[1]

Table 3: Personal Protective Equipment (PPE) Requirements

| PPE Category | Item | Specification and Use |

| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-grade, powder-free nitrile gloves. The outer glove should be removed immediately after handling and disposed of as cytotoxic waste. The inner glove should be removed upon leaving the work area.[1] |

| Body Protection | Disposable Gown | A disposable, fluid-resistant gown with long sleeves and elastic or knit cuffs is required to protect clothing and skin. |

| Respiratory Protection | N95 Respirator or higher | For handling the solid powder, a NIOSH-approved N95 respirator or higher level of respiratory protection is necessary to prevent inhalation.[1] |

| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that meet ANSI Z87.1 standards. A full-face shield should be worn in conjunction with goggles when there is a risk of splashing.[1] |

Experimental Workflow for Safe Handling

The following workflow outlines the key steps for safely handling this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

First Aid Measures

In case of exposure, immediate action is critical. The following table outlines the appropriate first aid measures.

Table 4: First Aid Measures

| Exposure Route | First Aid Protocol |

| If Swallowed | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |

| If on Skin | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2] |

| If Inhaled | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][2] |

| If in Eyes | Rinse with pure water for at least 15 minutes. Consult a doctor.[1][2] |

Spill Management

Accidental spills must be handled immediately by trained personnel wearing appropriate PPE.[3]

For small spills (<5g of solid or <5mL of solution):

-

Restrict access to the area.[3]

-

Gently cover the spill with absorbent sheets or pads. For a powder, use damp cloths or towels to avoid generating dust.[3]

-

Collect the absorbed material and any contaminated debris into a labeled cytotoxic waste container.[3]

-

Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[3]

For large spills (>5g of solid or >5mL of solution):

-

Evacuate the area and restrict access.

-

Wear a full-facepiece, cartridge-type respirator in addition to the standard PPE.[4]

-

Follow the same containment and cleanup procedures as for a small spill.

A clearly labeled spill kit should be readily available in all areas where the compound is handled.[3]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

-

Solid Form: Store at 4°C, protected from light, and under a nitrogen atmosphere.

-

In Solvent: Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light.

Disposal

All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste in accordance with institutional and local regulations.[1]

-

Solid Waste: All disposable PPE, weigh boats, contaminated wipes, and other solid materials must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[1]

-

Liquid Waste: Unused solutions should be collected in a designated, sealed container for hazardous chemical waste.

-

All cytotoxic waste must be incinerated at a high temperature.[5] Waste containers should be clearly marked with the cytotoxic hazard symbol.[6]

Experimental Protocols Cited

The safety and handling procedures outlined in this guide are based on standard practices for cytotoxic and hazardous compounds as detailed in material safety data sheets and general laboratory safety guidelines. Specific experimental protocols for the synthesis or use of this compound should be developed and reviewed by the institution's environmental health and safety department. The core principle is the containment of the hazardous material and the prevention of personnel exposure through the consistent use of engineering controls and personal protective equipment.

References

Solubility Profile of Exatecan Intermediate 4 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Exatecan Intermediate 4 Dihydrochloride, a key building block in the synthesis of the potent anticancer agent Exatecan. Understanding the solubility of this intermediate is critical for its efficient handling, reaction optimization, and formulation development. This document presents available quantitative solubility data, offers qualitative assessments in common laboratory solvents, and provides a detailed experimental protocol for solubility determination.

Data Presentation: Solubility Summary

The solubility of this compound has been quantitatively determined in Dimethyl Sulfoxide (DMSO). For other common solvents, a qualitative assessment is provided based on the general characteristics of dihydrochloride salts and camptothecin analogues. Dihydrochloride salts of organic molecules typically exhibit enhanced aqueous solubility compared to their free base counterparts due to the ionization of two basic centers. However, camptothecin and its derivatives are known for their generally low aqueous solubility.

| Solvent | Quantitative Solubility | Qualitative Solubility | Conditions & Remarks |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL (71.14 mM)[1] | - | Requires sonication, warming, and heating to 60°C for dissolution. It is noted that hygroscopic DMSO can negatively impact solubility; therefore, using newly opened DMSO is recommended[1]. |

| Water | Data not available | Expected to be sparingly soluble to slightly soluble | As a dihydrochloride salt, aqueous solubility is expected to be higher than the free base. However, the parent molecule is a camptothecin analog, which are typically poorly water-soluble. |

| Ethanol | Data not available | Expected to be slightly soluble | Camptothecin and its derivatives generally exhibit low solubility in ethanol. |

| Methanol | Data not available | Expected to be slightly soluble | Similar to ethanol, solubility is anticipated to be limited. |

Experimental Protocols: Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound using the shake-flask method, a widely accepted technique for solubility assessment. This protocol is based on guidelines from the World Health Organization (WHO) and the International Council for Harmonisation (ICH).[2]

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, 0.1 N HCl, Phosphate buffer pH 7.4, Ethanol, Methanol, DMSO)

-

Calibrated analytical balance

-

Vials with screw caps

-

Thermostatically controlled orbital shaker or rotator

-

Calibrated pH meter (for aqueous solutions)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the desired solvent to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be conducted to determine the time required to reach a solubility plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove all undissolved solids.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered sample and the calibration standards using a validated HPLC method.

-

The concentration of the dissolved solid in the sample is determined from the calibration curve.

-

-

Data Reporting:

-

The solubility is reported in mg/mL and molarity (mol/L).

-

The temperature and the pH of the aqueous solutions should be recorded and reported.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

References

Stability of Exatecan Intermediate 4 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Exatecan Intermediate 4 dihydrochloride, a key component in the synthesis of the potent topoisomerase I inhibitor, Exatecan. Understanding the stability profile of this intermediate is critical for ensuring its quality, purity, and integrity throughout storage, handling, and subsequent manufacturing processes. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for assessing stability.

Core Concepts in Stability

The stability of a pharmaceutical intermediate like this compound refers to its ability to maintain its chemical and physical properties within specified limits when stored under defined conditions. Degradation of the intermediate can lead to the formation of impurities, which may impact the yield and purity of the final active pharmaceutical ingredient (API), Exatecan, and potentially introduce toxic components.

Key factors influencing the stability of this compound and related camptothecin analogs include temperature, humidity, light, and pH.[1][2] Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are crucial for identifying likely degradation products and establishing degradation pathways.[3][4]

Quantitative Stability Data

While specific public data on forced degradation studies for this compound is limited, information from suppliers and data on the parent compound, Exatecan, provide valuable guidance for storage and handling.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration |

| Solid (Powder) | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Data extrapolated from supplier information.[5]

Table 2: pH-Dependent Stability of the Active Lactone Ring in Camptothecin Analogs

| pH Value | Predominant Form | Stability Notes |

| < 5.0 | Lactone (Active) | The lactone form is highly stable. For a related Exatecan conjugate, 99% remained after 10 days at pH 5.0.[1] |

| ≥ 7.0 | Carboxylate (Inactive) | The equilibrium shifts towards the inactive, open-ring carboxylate form. Significant hydrolysis occurs at physiological pH (7.4).[1] |

Experimental Protocols

A stability-indicating analytical method is essential for accurately assessing the stability of this compound. Such a method must be able to separate the intact intermediate from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[6][7]

General Protocol for a Stability-Indicating HPLC Method

This protocol is a template and should be optimized and validated for the specific analysis of this compound.